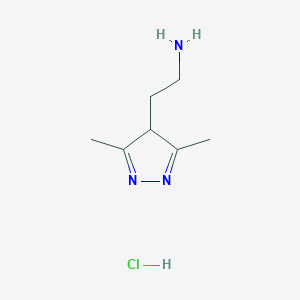

2-(3,5-dimethyl-4H-pyrazol-4-yl)ethanamine hydrochloride

Description

Historical Context and Development

The development of this compound can be traced to the broader historical evolution of pyrazole chemistry, which has its roots in the late 19th century synthesis methodologies. The foundational work on 3,5-dimethylpyrazole synthesis established the framework for subsequent derivatization efforts. The classical synthesis of the parent 3,5-dimethylpyrazole involves the condensation reaction between acetylacetone and hydrazine, following the general reaction pathway: CH₃C(O)CH₂C(O)CH₃ + N₂H₄ → (CH₃C)₂CHN₂H + 2 H₂O. This fundamental transformation laid the groundwork for the development of more complex pyrazole derivatives.

The synthetic methodology for preparing aminoethyl-substituted pyrazoles evolved from modifications of literature procedures for pyrazole aminoethylation. The preparation typically involves the reaction of pyrazole derivatives with 2-chloroethylamine under basic conditions. Specifically, the synthesis of related compounds such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine has been achieved through the reaction of 3,5-dimethyl-1H-pyrazole with acetonitrile solutions of 2-chloroethylamine in the presence of sodium hydroxide at elevated temperatures.

The historical development of these synthetic approaches demonstrates the evolution from simple pyrazole derivatives to more sophisticated functionalized variants. The incorporation of aminoethyl groups represents a significant advancement in pyrazole chemistry, enabling the creation of compounds with enhanced coordination capabilities and broader synthetic utility.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its unique structural features and versatile reactivity profile. Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and this structural motif is responsible for the diverse functions exhibited by heterocyclic compounds. The presence of the aminoethyl substituent at the 4-position of the pyrazole ring creates additional opportunities for molecular recognition and coordination chemistry applications.

Research has demonstrated that pyrazole-containing compounds exhibit broad spectrum biological activities and have found extensive applications in medicinal chemistry. The United States Food and Drug Administration has approved more than 30 pyrazole-containing drugs since 2011, with applications ranging from anti-inflammatory agents to treatments for hereditary angioedema and non-small cell lung cancer. This regulatory approval trend underscores the continued importance of pyrazole scaffolds in pharmaceutical development.

The specific structural arrangement in this compound provides unique coordination possibilities due to the presence of multiple nitrogen donor atoms. The pyrazole nitrogen atoms can serve different roles: the N-1 atom functions similarly to the nitrogen-hydrogen of pyrrole and can act as a hydrogen bond donor, while the N-2 atom behaves like the nitrogen atom of pyridine and can serve as a hydrogen bond acceptor. The additional primary amine group in the ethyl chain further enhances the compound's potential as a multidentate ligand.

Current Research Landscape

The contemporary research landscape surrounding this compound and related compounds encompasses several key areas of investigation. Current studies focus on the synthesis of novel coordination complexes, exploration of catalytic applications, and development of advanced synthetic methodologies.

Recent work in coordination chemistry has highlighted the utility of pyrazole-based ligands in the preparation of metal complexes with enhanced catalytic properties. Investigations into copper(I) complexes containing pyrazole-based ligands have demonstrated their effectiveness as model systems for the enzyme tyrosinase. These studies revealed that pyrazole-based systems exhibit intermediate reactivity between pyridine-based and benzimidazole-based analogs, with turnover numbers ranging from 22 to 31 for the conversion of monophenols to ortho-quinones.

The synthesis and characterization of related pyrazole derivatives continue to attract significant research attention. Commercial availability data indicates that numerous variants of dimethyl-pyrazole ethyl amine compounds are currently accessible through chemical suppliers, reflecting the ongoing demand for these materials in research applications. The molecular weight range for these compounds typically falls between 167 and 245 atomic mass units, depending on the specific substitution pattern.

Table 1: Representative Pyrazole-Ethanamine Derivatives and Their Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine hydrochloride | C₇H₁₄ClN₃ | 175.66 | 108641-46-9 |

| 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine | C₇H₁₃N₃ | 139.20 | 423176-38-9 |

| 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine | C₉H₁₇N₃ | 167.25 | 1015846-20-4 |

| 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | C₇H₁₂ClN₃ | 173.64 | 925634-46-4 |

Current synthetic approaches for preparing these compounds involve modifications of established procedures, including the use of phase transfer catalysis and specialized reaction conditions. The synthesis typically employs N-alkylation reactions of halogenated pyrazole derivatives with 1,2-dichloroethane in aqueous sodium hydroxide solutions, utilizing tetrabutylammonium chloride as a phase transfer catalyst.

Relationship to Pyrazole Scaffold Chemistry

The relationship between this compound and broader pyrazole scaffold chemistry illustrates the compound's position within a larger family of biologically and synthetically important heterocycles. Pyrazole scaffolds have demonstrated promising pharmacological potential across multiple therapeutic areas, including antimicrobial, antioxidant, anticancer, anti-tuberculosis, and anti-inflammatory activities.

The structural diversity within pyrazole chemistry is exemplified by the numerous substitution patterns and functional group modifications that have been explored. Research has shown that modifications to the pyrazole core can significantly influence biological activity and synthetic utility. The incorporation of aminoethyl chains, as seen in this compound, represents one approach to enhancing the coordination capabilities and biological properties of pyrazole derivatives.

The relationship between structure and activity in pyrazole chemistry has been extensively studied through structure-activity relationship investigations. These studies have revealed that different substituents at various positions of the pyrazole ring can promote or inhibit specific biological activities. The presence of methyl groups at the 3- and 5-positions, combined with an aminoethyl substituent at the 4-position, creates a unique electronic and steric environment that influences the compound's reactivity and coordination behavior.

Table 2: Comparison of Pyrazole-Based Catalytic Systems

| System | Turnover Number | Turnover Frequency (min⁻¹) | Reference Application |

|---|---|---|---|

| Pyridine-based (Lpy1) | 22 | 0.56 | Tyrosinase model |

| Pyrazole-based (Lhpz2) | 23 | 0.62 | Tyrosinase model |

| Pyrazole-based (Lhpz1) | 29 | 0.85 | Tyrosinase model |

| Benzimidazole-based (Lbzm1) | 31 | 0.98 | Tyrosinase model |

The integration of pyrazole scaffolds into coordination chemistry applications has revealed important trends in reactivity and stability. Studies have demonstrated that pyrazole-based ligands can form stable peroxo complexes with copper centers, exhibiting characteristic absorption bands at approximately 350 nanometers and 580 nanometers. These spectroscopic features provide valuable insights into the electronic structure and bonding characteristics of pyrazole-metal complexes.

The synthetic accessibility of pyrazole derivatives through established methodologies continues to drive research in this area. The condensation of β-diketones with hydrazine derivatives remains a fundamental approach for pyrazole synthesis, while more specialized methods involving halogenation, N-alkylation, and functional group transformations enable the preparation of complex derivatives. The availability of these synthetic tools ensures that compounds like this compound can be readily accessed for research applications.

Propriétés

IUPAC Name |

2-(3,5-dimethyl-4H-pyrazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c1-5-7(3-4-8)6(2)10-9-5;/h7H,3-4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCKHVAPYKUGED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C1CCN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Hydrazine-Based Cyclization

- Starting from β-keto esters or diketones, hydrazines are employed to form the pyrazole ring via cyclization. For example, treatment of β-keto ester intermediates with hydrazines yields 1H-pyrazole derivatives with substituents at specific positions.

- Research indicates that hydrazine derivatives, such as (4-methoxyphenyl)hydrazine, can be used to generate 3,5-dimethyl-4H-pyrazol-4-yl structures through condensation with appropriate diketones or ketoesters.

Direct Condensation of Hydrazines with Dicarbonyl Compounds

- The condensation of 3,5-dimethyl-1,2-dicarbonyl compounds with hydrazines under reflux in solvents like methanol or ethanol produces the pyrazole core efficiently.

- For example, treatment of 3,5-dimethyl-1,2-dicarbonyl compounds with hydrazines at elevated temperatures (around 85°C) yields the desired pyrazoles with good yields, as demonstrated in recent literature.

Functionalization to Introduce the Ethanamine Group

The next step involves attaching the ethanamine moiety at the pyrazole ring, typically at the 4-position:

Nucleophilic Substitution on Activated Pyrazoles

- Pyrazoles bearing suitable leaving groups (e.g., halogens or activated positions) can undergo nucleophilic substitution with ethanamine or its derivatives.

- This process often employs conditions such as heating in polar aprotic solvents (DMF, DMSO) with bases like potassium carbonate or sodium hydride to facilitate substitution.

Reductive Amination

- Alternatively, the keto or aldehyde functionalities on the pyrazole derivatives can be converted to ethanamine groups via reductive amination.

- This involves reacting the intermediate with ethanamine in the presence of reducing agents like sodium cyanoborohydride or hydrogenation over palladium catalysts.

Amide or Amine Formation via Acylation

- Pyrazole derivatives with carboxylic acid or ester groups can be converted into ethanamine derivatives through amidation or aminolysis, employing reagents such as thionyl chloride or oxalyl chloride to generate acyl chlorides, followed by reaction with ethanamine.

Formation of Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt:

- The ethanamine-functionalized pyrazole is dissolved in anhydrous ethanol or methanol.

- Hydrochloric acid gas or an aqueous HCl solution is then introduced under stirring at low temperatures (around 0-5°C).

- The resulting precipitate of 2-(3,5-dimethyl-4H-pyrazol-4-yl)ethanamine hydrochloride is filtered, washed, and dried under vacuum.

Representative Data Table of Preparation Methods

| Step | Method | Reagents | Conditions | Yield | Key Features |

|---|---|---|---|---|---|

| 1. Pyrazole core synthesis | Hydrazine condensation | Hydrazine hydrate, diketones/diketone derivatives | Reflux (85°C), polar solvents | 60-80% | Efficient ring formation, regioselectivity |

| 2. Functionalization | Nucleophilic substitution or reductive amination | Ethanamine, bases (K2CO3, NaH), solvents (DMF, DMSO) | 50-85°C, inert atmosphere | 45-70% | Selective substitution at 4-position |

| 3. Salt formation | Acidic treatment | HCl gas or aqueous HCl | 0-5°C, stirring | Quantitative | Stable hydrochloride salt |

Research Findings and Innovations

- A recent patent describes a versatile route starting from 3-(4-aminophenyl)-1H-pyrazol-5-ols, which are acylated with ethanoyl chlorides, then converted into the hydrochloride salts, emphasizing the importance of controlled reaction conditions to prevent side reactions.

- Studies have demonstrated that microwave-assisted synthesis can significantly reduce reaction times during pyrazole ring formation and subsequent functionalization, improving overall yields and purity.

- The use of protecting groups such as Boc or benzyl during intermediate steps enhances selectivity and facilitates purification.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,5-Dimethyl-4H-pyrazol-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 2-(3,5-dimethyl-4H-pyrazol-4-yl)ethanamine hydrochloride, as anticancer agents. Compounds that feature pyrazole moieties have been shown to inhibit tryptophan 2,3-dioxygenase (TD02), an enzyme involved in the immunosuppressive environment of tumors. This inhibition can enhance anti-tumor immune responses by preventing tryptophan depletion, which is crucial for T-cell function in cancer microenvironments .

Neuropharmacology

The compound has also been investigated for its role as a positive allosteric modulator at muscarinic acetylcholine receptors (M4 subtype). Research indicates that pyrazole derivatives can significantly enhance the binding affinity of acetylcholine at these receptors, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s disease .

Coordination Chemistry

Ligand Development

this compound serves as a precursor for synthesizing various ligands used in coordination chemistry. It can form stable complexes with transition metals, which are essential for catalysis and material science applications. The compound's ability to coordinate with metals enhances its utility in developing new catalysts for organic synthesis .

Material Science Applications

Polymer Chemistry

In polymer science, the compound is utilized as a blocking agent for isocyanates during the synthesis of polyurethanes. This application is critical in controlling the reactivity of isocyanates and improving the properties of the resulting polymers .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits TD02, enhances T-cell function |

| Neuropharmacology | Positive modulator at M4 receptors | |

| Coordination Chemistry | Ligand development | Forms stable complexes with metals |

| Material Science | Polymer synthesis | Blocks isocyanate reactivity |

Case Studies

-

Anticancer Activity Study

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the inhibition of TD02, leading to restored immune responses against tumors . -

Neuropharmacological Evaluation

Another research project focused on evaluating the binding affinity of pyrazole derivatives at M4 muscarinic receptors using radioligand binding assays. The study found that these compounds could increase acetylcholine's efficacy significantly, indicating their potential use in therapeutic strategies for cognitive enhancement .

Mécanisme D'action

The mechanism of action of 2-(3,5-dimethyl-4H-pyrazol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Overview

Structural and Functional Differences

Electronic and Aromatic Properties: The pyrazole ring in the target compound contains two adjacent nitrogen atoms, enabling stronger hydrogen-bonding interactions and aromatic stability compared to the isoxazole variant, which has one oxygen atom. This difference may influence solubility, bioavailability, and receptor-binding affinities .

Synthesis and Stability :

- The hydrochloride salt form of both compounds improves water solubility, but the pyrazole derivative’s synthesis may involve regioselective methylation challenges, whereas isoxazole derivatives often require oxidation steps for ring formation .

Commercial Availability: The isoxazole analogue is more widely available in high purity (95–97%) from suppliers like Enovationchem and ChemShuttle , suggesting established synthesis protocols.

Research Findings and Gaps

- Pyrazole Derivatives: Pyrazole-based amines are frequently explored as kinase inhibitors or neurotransmitter analogs due to their nitrogen-rich aromatic systems.

- Isoxazole Derivatives : Isoxazole compounds are prominent in antibiotic and anti-inflammatory drug development. For example, 3,5-dimethylisoxazole groups are found in COX-2 inhibitors, though direct data on the compared compound’s efficacy is lacking .

Activité Biologique

2-(3,5-Dimethyl-4H-pyrazol-4-yl)ethanamine hydrochloride is a chemical compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is classified under pyrazoles, characterized by a five-membered ring containing two nitrogen atoms. Its chemical formula is with a CAS number 1165796-12-2. The unique substitution pattern of the pyrazole ring contributes to its distinct biological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can act as both an inhibitor and an activator, modulating various biochemical pathways. Research has indicated that it may influence:

- Enzyme Inhibition : The compound has been studied for its role in inhibiting enzymes related to metabolic processes.

- Receptor Interaction : It shows potential as a ligand for various receptors, affecting signal transduction pathways.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. A notable case study demonstrated that derivatives of 2-(3,5-dimethyl-4H-pyrazol-4-yl)ethanamine exhibited significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that specific modifications to the pyrazole moiety enhanced its efficacy against tumors.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 5.0 | Apoptosis induction |

| Compound B | MCF-7 | 3.2 | Cell cycle arrest |

| Compound C | A549 | 4.5 | Inhibition of angiogenesis |

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research indicates that it may protect neuronal cells from oxidative stress-induced apoptosis. Animal models have shown that treatment with this compound resulted in improved cognitive functions and reduced markers of neurodegeneration.

Case Studies

-

Study on Anticancer Properties :

- Objective : To evaluate the anticancer effects of the compound on breast cancer cells.

- Findings : Treatment led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.

- : The compound demonstrates promise as a therapeutic agent in breast cancer treatment.

-

Neuroprotection in Animal Models :

- Objective : Assess the neuroprotective effects against induced oxidative stress.

- Findings : Enhanced survival rates of neurons and decreased levels of reactive oxygen species (ROS).

- : Suggests potential use in neurodegenerative disease therapies.

Q & A

Q. What are the recommended synthetic routes for 2-(3,5-dimethyl-4H-pyrazol-4-yl)ethanamine hydrochloride, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions involving pyrazole precursors and ethylamine derivatives. A general approach involves refluxing substituted pyrazole intermediates (e.g., 3,5-dimethylpyrazole) with chloroethylamine in ethanol under acidic catalysis (e.g., glacial acetic acid) . Optimization may employ statistical experimental design (DoE) to minimize trial-and-error steps. For example, factorial designs can evaluate variables like temperature, solvent polarity, and stoichiometric ratios to maximize yield . Post-reaction purification often involves vacuum distillation and recrystallization from ethanol-DMF mixtures .

Q. What analytical methods are essential for characterizing this compound and confirming its purity?

Key techniques include:

- NMR spectroscopy : Assign peaks for pyrazole protons (δ 6.5–7.5 ppm) and ethylamine protons (δ 2.5–3.5 ppm) .

- HPLC-MS : Confirm molecular weight (C₇H₁₂ClN₃; theoretical 175.66 g/mol) and detect impurities using reverse-phase columns .

- Elemental analysis : Verify %C, %H, and %N against theoretical values .

- X-ray crystallography : Resolve structural ambiguities if polymorphism or salt-form variations are suspected .

Q. How should researchers address solubility and stability challenges during experimental workflows?

The hydrochloride salt form improves aqueous solubility but may hydrolyze under prolonged exposure to moisture. Stability tests (e.g., accelerated aging at 40°C/75% RH) are recommended. For organic solvents, DMF or DMSO are preferred for stock solutions. Storage at RT in airtight containers with desiccants is advised .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps) to optimize interactions with biological targets. Molecular docking studies (using AutoDock Vina) can screen derivatives against receptors (e.g., serotonin transporters) to prioritize synthesis . ICReDD’s integrated computational-experimental workflows are a model for iterative refinement .

Q. What strategies resolve contradictory data in biological assays (e.g., variable IC₅₀ values)?

- Dose-response validation : Use multiple assay formats (e.g., fluorometric vs. radiometric) to rule out interference from the compound’s autofluorescence .

- Metabolite profiling : LC-MS/MS can identify degradation products that alter activity .

- Statistical analysis : Apply ANOVA to assess batch-to-batch variability or environmental factors (e.g., pH, temperature) .

Q. How can researchers elucidate the mechanism of action in neuropharmacological studies?

- Radioligand binding assays : Compete with ³H-labeled serotonin or dopamine reuptake inhibitors to identify target affinity .

- Calcium imaging : Monitor intracellular Ca²⁺ flux in neuronal cell lines to assess functional activity .

- Knockout models : CRISPR-edited neurons lacking specific transporters can confirm target specificity .

Q. What advanced separation techniques improve enantiomeric resolution for chiral derivatives?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IB) with hexane:isopropanol gradients .

- Capillary electrophoresis : Optimize buffer pH and cyclodextrin additives for high-resolution separations .

Methodological Notes

- Synthetic reproducibility : Always characterize intermediates (e.g., pyrazole precursors) via TLC and NMR to ensure reaction progression .

- Safety protocols : Adhere to chemical hygiene plans for handling hydrochloride salts, including fume hood use and PPE compliance .

- Data validation : Cross-reference computational predictions with experimental data (e.g., compare DFT-calculated dipole moments with HPLC retention times) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.